molecular formula C22H25N3O5S B2835175 methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 941968-21-4

methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2835175
CAS No.: 941968-21-4
M. Wt: 443.52
InChI Key: WIVULPUHGYOTSD-UHFFFAOYSA-N
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Description

Methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound featuring a cyclopenta[d]thiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:

  • Formation of the Cyclopenta[d]thiazole Core

    • The cyclopenta[d]thiazole core can be synthesized via a cyclization reaction involving a thioamide and a suitable electrophile. For instance, a thioamide can react with a halogenated cyclopentane derivative under basic conditions to form the thiazole ring.
  • Amidation

    • The introduction of the 4-methoxybenzamido group can be achieved through an amidation reaction. This involves reacting the cyclopenta[d]thiazole derivative with 4-methoxybenzoic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
  • Esterification

    • The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction

    • Reduction reactions can target the carbonyl groups in the compound. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
  • Substitution

    • Nucleophilic substitution reactions can occur at the amide or ester groups. For example, the methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology and Medicine

    Drug Development: Due to its structural complexity and potential biological activity, this compound can be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate exerts its effects would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit a range of biological activities.

    Cyclopentane Derivatives: Compounds with cyclopentane rings that are functionalized with various substituents.

Uniqueness

Methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-[2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-29-15-5-3-13(4-6-15)19(26)24-22-23-18-16(7-8-17(18)31-22)20(27)25-11-9-14(10-12-25)21(28)30-2/h3-6,14,16H,7-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVULPUHGYOTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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